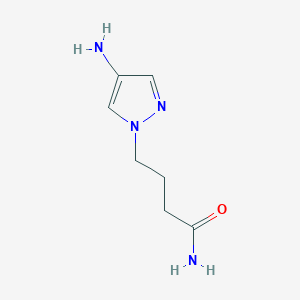

4-(4-amino-1H-pyrazol-1-yl)butanamide

Vue d'ensemble

Description

4-(4-amino-1H-pyrazol-1-yl)butanamide is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol . This compound features a pyrazole ring substituted with an amino group and a butanamide chain, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide typically involves the reaction of 4-amino-1H-pyrazole with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the butanamide chain can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the butanamide chain.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-amino-1H-pyrazol-1-yl)butanamide has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research has suggested that it may possess:

- Antimicrobial properties: Studies have shown that compounds containing pyrazole rings can exhibit activity against various bacterial strains.

- Anticancer effects: Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Research

In biological studies, this compound has been utilized as a biochemical tool in proteomics research. It can serve as a substrate or inhibitor in enzyme assays, facilitating the exploration of enzyme kinetics and mechanisms.

Case Study Example:

A study conducted on the inhibition of specific enzymes involved in cancer metabolism demonstrated that derivatives of pyrazole compounds, including this compound, could effectively reduce enzyme activity, suggesting their potential in targeted cancer therapies.

Material Science

This compound is also being explored in material science for its potential use in developing new materials with specific chemical properties. Its ability to form stable complexes with metals can be leveraged in catalysis and sensor technology.

Mécanisme D'action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-amino-1H-pyrazole: A simpler analog with similar biological activities.

4-(1H-pyrazol-1-yl)butanamide: Lacks the amino group but retains the butanamide chain.

4-(4-nitro-1H-pyrazol-1-yl)butanamide: An oxidized derivative with different chemical properties.

Uniqueness

4-(4-amino-1H-pyrazol-1-yl)butanamide is unique due to the presence of both an amino group and a butanamide chain, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Activité Biologique

4-(4-amino-1H-pyrazol-1-yl)butanamide, with the molecular formula C7H12N4O, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a butanamide chain. The presence of these functional groups suggests potential interactions with various biological targets, influencing enzyme activity and receptor function. The structure facilitates hydrogen bonding, which is crucial for modulating biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Similar pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds derived from pyrazole structures demonstrated inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at significant levels in vitro .

- Antimicrobial Effects : Pyrazole derivatives are known for their antimicrobial properties. Studies have reported that certain pyrazole compounds exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The modulation of kinase activity by pyrazole derivatives has been linked to potential anticancer effects. Kinase inhibitors are crucial in cancer therapy, and compounds similar to this compound are being investigated for this purpose .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially leading to inhibition or alteration of their activity. This is particularly relevant in the context of inflammatory pathways and cancer progression.

- Receptor Modulation : By binding to receptor sites, the compound may influence signaling pathways critical for cellular responses.

- Sodium Homeostasis Disruption : Similar pyrazoleamide compounds have been shown to disrupt sodium homeostasis in Plasmodium falciparum, indicating a possible antimalarial action .

1. Anti-inflammatory Activity Assessment

A study synthesized a series of pyrazole derivatives, including those structurally related to this compound. These compounds were tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated that some derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens. Compounds similar to this compound showed significant antibacterial effects, particularly against E. coli and S. aureus, suggesting a promising therapeutic avenue for treating infections .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with butanamide chain | Anti-inflammatory, Antimicrobial |

| 2-(4-amino-1H-pyrazol-1-yl)ethanamide | Shorter carbon chain; similar functional groups | Moderate anti-inflammatory |

| 3-(4-amino-1H-pyrazol-1-yl)-N-benzylacetamide | Benzyl substitution; enhanced hydrophobicity | Enhanced anticancer potential |

Propriétés

IUPAC Name |

4-(4-aminopyrazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEANMJANRFKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649340 | |

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172325-06-2 | |

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.